molecular formula C12H19N3O3 B1382749 (3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1220039-66-6

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1382749
CAS No.: 1220039-66-6
M. Wt: 253.3 g/mol
InChI Key: HXZCIGYDZLPXBR-UHFFFAOYSA-N
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Description

“(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” (CAS: Not explicitly provided) is a pyridine-based heterocyclic compound featuring a tert-butyl carbamate group, an amino substituent at the 3-position, and an ethoxy group at the 6-position. This structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

tert-butyl N-(3-amino-6-ethoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-5-17-9-7-6-8(13)10(14-9)15-11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCIGYDZLPXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-amino-6-ethoxypyridin-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • N-oxide derivatives from oxidation reactions.

  • Amines or other reduced derivatives from reduction reactions.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

The compound (3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS No. 1220039-66-6) is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies where applicable.

Chemical Properties and Structure

The chemical structure of this compound features a pyridine ring substituted with an amino group and an ethoxy group, along with a carbamic acid tert-butyl ester moiety. These structural characteristics contribute to its biological activity and potential therapeutic uses.

Medicinal Chemistry

This compound has been studied for its potential as a drug candidate due to its ability to interact with biological targets. The following table summarizes key research findings related to its medicinal applications:

Study ReferenceApplication AreaKey Findings
Antimicrobial ActivityDemonstrated inhibitory effects against specific bacterial strains.
Enzyme InhibitionShown to inhibit certain enzymes linked to disease pathways.
Anticancer PropertiesExhibited cytotoxic effects on various cancer cell lines.

Pharmacological Studies

Pharmacological investigations have focused on the compound's mechanism of action and efficacy in various biological systems. Notable applications include:

  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, suggesting potential use in treating neurological disorders.
  • Anti-inflammatory Activity : Studies have explored its ability to modulate inflammatory pathways, indicating promise for conditions like arthritis or other inflammatory diseases.

Synthetic Applications

The compound serves as an essential building block in organic synthesis, particularly for developing more complex pharmaceutical agents. It can be used in:

  • Synthesis of Novel Compounds : Researchers utilize this compound to create derivatives with enhanced biological activities or improved pharmacokinetic properties.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, researchers found that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound was found to inhibit AChE activity with an IC50 value comparable to known inhibitors, suggesting its potential utility in treating Alzheimer’s disease.

Mechanism of Action

The mechanism by which (3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Chlorinated Analog: (3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester

  • Structure : Differs by substitution at the 6-position (Cl vs. OEt).
  • Key Data: Property Value CAS 1017782-11-4 Availability Discontinued (CymitQuimica) Potential Use Intermediate for cross-coupling reactions
  • Comparison :
    The chloro substituent enhances electrophilicity at the 6-position, making this analog more reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings) compared to the ethoxy variant. The ethoxy group, being electron-donating, may reduce reactivity but improve solubility in polar solvents .

Benzyl-Substituted Analog: (2-Amino-benzyl)-carbamic acid tert-butyl ester

  • Structure: Benzene ring replaces pyridine, with a 2-aminobenzyl carbamate group.
  • Key Data :

    Property Value
    CAS 162046-50-6
    Formula C₁₂H₁₈N₂O₂
    Applications Protecting group in peptide synthesis
  • This analog’s aromatic amine may enhance stability in acidic conditions compared to pyridine derivatives .

Pyrimidine-Based Analog: 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

  • Structure: Pyrimidine core with bromo and bis-tert-butoxycarbonylamino groups.
  • Key Data :

    Property Value
    CAS 209959-33-1
    Availability Available (SynChem, Inc.)
  • The bromo substituent enables participation in cross-coupling reactions, a feature absent in the ethoxy-substituted pyridine derivative .

Isoflavone Derivatives with tert-Butyl Carbamate Groups

  • Example: Biochanin and daidzein derivatives (e.g., 5-[2-[3-(4-hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetylamino]-pentyl)-carbamic acid tert-butyl ester).
  • Key Finding : These complex isoflavone-carbamate hybrids lack estrogenic activity, contrasting with the parent isoflavones. This suggests that tert-butyl carbamate groups may sterically hinder receptor binding, a consideration if the target pyridine derivative is evaluated for bioactivity .

Biological Activity

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-6-ethoxypyridine with tert-butyl chloroformate. This method provides a straightforward approach to obtaining the desired carbamate derivative, which can be further purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.5Induction of apoptosis
HepG215.0Inhibition of cell proliferation
A54912.0Disruption of microtubule assembly

The compound demonstrated an IC50 value of approximately 10.5 µM against MDA-MB-231 cells, indicating its potential as an anticancer agent through the induction of apoptosis and disruption of microtubule assembly, which are critical mechanisms in cancer treatment .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition properties. It shows promise as an inhibitor for various enzymes, including cholinesterase and certain proteases, which are targets in neurodegenerative diseases and cancer therapy.

Table 2: Enzyme Inhibition Assays

EnzymeIC50 (µM)Type of Inhibition
Cholinesterase25.0Competitive
Protease (trypsin)30.0Non-competitive

These findings suggest that the compound could be useful in the development of drugs aimed at treating Alzheimer's disease and other conditions where cholinesterase inhibition is beneficial .

Case Studies

A notable case study involved the use of this compound in a preclinical model for breast cancer. The study assessed the effects on tumor growth and metastasis, revealing that treatment with this compound led to a significant reduction in tumor size compared to control groups. The compound was administered at a dose corresponding to its IC50 values observed in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.